Baricitinib Acetic Acid Impurity

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

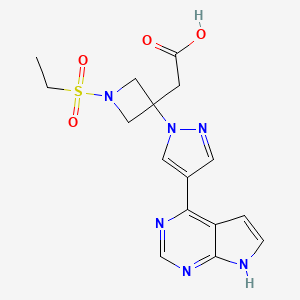

Baricitinib Acetic Acid Impurity is a byproduct formed during the synthesis of Baricitinib, a pharmaceutical compound used primarily for the treatment of rheumatoid arthritis, graft-versus-host disease, myelofibrosis, and COVID-19 . Baricitinib functions as an inhibitor of Janus kinase, specifically targeting JAK1 and JAK2 enzymes . The identification and control of impurities in drug substances are critical for ensuring the safety, efficacy, and quality of the final pharmaceutical product .

Méthodes De Préparation

The synthesis of Baricitinib Acetic Acid Impurity involves several steps and reaction conditions. During the synthesis of Baricitinib, impurities are formed and identified using high-performance liquid chromatography . The unknown compounds are isolated and identified through extensive analysis, including 1H NMR, 13C NMR, and mass spectrometry . The lactone impurity formation, for example, is explained by a plausible mechanism . Industrial production methods focus on synthesizing highly pure Baricitinib drug substances, using these impurities as reference standards due to their potential importance .

Analyse Des Réactions Chimiques

Baricitinib Acetic Acid Impurity undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include methanol, sodium hydroxide, hydrochloric acid, hydrogen peroxide, ammonium acetate, and acetic acid . Major products formed from these reactions include lactone impurity, dimer impurity, and hydroxymethyl impurity . The degradation products are further characterized using liquid chromatography quadrupole time-of-flight tandem mass spectrometry .

Applications De Recherche Scientifique

Baricitinib Acetic Acid Impurity has several scientific research applications. It is used as a reference standard in the synthesis of highly pure Baricitinib drug substances . In chemistry, it helps in understanding the formation and control of impurities during drug synthesis . In biology and medicine, it aids in the development of safer and more effective pharmaceutical products by ensuring the purity and quality of the final drug substance . In the industry, it is used in process and formulation development to improve the overall production of Baricitinib .

Mécanisme D'action

The mechanism of action of Baricitinib Acetic Acid Impurity is closely related to that of Baricitinib itself. As a Janus kinase inhibitor, Baricitinib targets specific enzymes involved in the inflammatory response, thereby reducing inflammation and immune-mediated damage to joints and tissues . The molecular targets and pathways involved include JAK1 and JAK2 enzymes, which are part of the pro-inflammatory signaling pathways .

Comparaison Avec Des Composés Similaires

Baricitinib Acetic Acid Impurity can be compared with other similar compounds, such as lactone impurity, dimer impurity, and hydroxymethyl impurity . These compounds are also formed during the synthesis of Baricitinib and have similar chemical structures and properties . this compound is unique in its specific formation mechanism and its role as a reference standard in the synthesis of highly pure Baricitinib drug substances .

Activité Biologique

Baricitinib, a selective Janus kinase (JAK)1/JAK2 inhibitor, has gained attention for its therapeutic applications in treating various inflammatory diseases, including rheumatoid arthritis, atopic dermatitis, and severe alopecia areata. The compound's biological activity and its impurities, particularly the Baricitinib Acetic Acid Impurity, have been subjects of research due to their implications for efficacy and safety in clinical settings.

Baricitinib is primarily known for its potent anti-inflammatory properties. It works by inhibiting the JAK signaling pathway, which plays a crucial role in mediating inflammatory responses. This inhibition leads to a decrease in pro-inflammatory cytokines, making it effective in managing chronic inflammatory conditions .

Key Characteristics of Baricitinib

- IUPAC Name : 2-[1-Ethylsulfonyl-3-[4-(7H-pyrrolo [2,3-d] pyrimidin-4-yl) pyrazol-1-yl] azetidine-3-yl] acetonitrile

- Molecular Formula : C16H17N7O2S

- Molecular Weight : 371.42 g/mol

Biological Activity of this compound

The biological activity of this compound is less understood compared to the parent compound. However, studies indicate that impurities can influence the pharmacological profile of drugs. The degradation products (DPs) formed during the synthesis and storage of baricitinib can affect its stability and efficacy.

Stability Studies

Recent research has focused on the forced degradation of baricitinib under various conditions (acidic, alkaline, oxidative, and thermal). The studies revealed that:

- Alkaline Hydrolysis : This condition led to significant degradation of baricitinib, resulting in several DPs due to chain scission reactions within the molecular structure .

- Acidic Hydrolysis : No significant DPs were observed under acidic conditions even after prolonged exposure .

These findings underline the importance of understanding how impurities like this compound can arise from degradation processes and their potential effects on drug activity.

Safety Profile in Clinical Trials

Baricitinib has been evaluated in numerous clinical trials for its safety and efficacy. A review of safety outcomes highlighted that while baricitinib generally reflects the inherent risk associated with the diseases it treats, specific adverse events (AEs) have been observed:

- Serious Infections : More prevalent among patients with rheumatic diseases.

- Herpes Zoster : Reported particularly in patients receiving treatment for rheumatoid arthritis.

- Malignancies : Rates were comparable to those seen with other treatments like tumor necrosis factor inhibitors .

A specific study involving Japanese patients with autoinflammatory conditions demonstrated a favorable benefit-risk profile for baricitinib, indicating its potential therapeutic value despite the presence of impurities .

Data Table: Summary of Biological Activity and Safety Outcomes

| Study/Trial | Population | Findings | Adverse Events |

|---|---|---|---|

| Clinical Trial 1 | Rheumatoid Arthritis Patients | Effective reduction in inflammatory markers | Serious infections, herpes zoster |

| Clinical Trial 2 | Atopic Dermatitis Patients | Improved skin condition scores | Increased creatine phosphokinase levels |

| Study on Autoinflammatory Diseases | Japanese Patients | Positive benefit-risk profile | Anemia, upper respiratory infections |

Propriétés

Formule moléculaire |

C16H18N6O4S |

|---|---|

Poids moléculaire |

390.4 g/mol |

Nom IUPAC |

2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetic acid |

InChI |

InChI=1S/C16H18N6O4S/c1-2-27(25,26)21-8-16(9-21,5-13(23)24)22-7-11(6-20-22)14-12-3-4-17-15(12)19-10-18-14/h3-4,6-7,10H,2,5,8-9H2,1H3,(H,23,24)(H,17,18,19) |

Clé InChI |

IBIZRHDJANJRHP-UHFFFAOYSA-N |

SMILES canonique |

CCS(=O)(=O)N1CC(C1)(CC(=O)O)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.